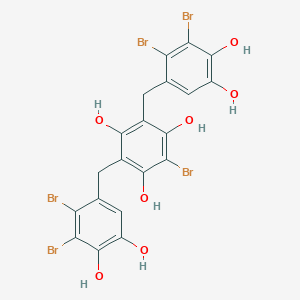

Vidalol B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137182-40-2 |

|---|---|

Molecular Formula |

C20H13Br5O7 |

Molecular Weight |

764.8 g/mol |

IUPAC Name |

2-bromo-4,6-bis[(2,3-dibromo-4,5-dihydroxyphenyl)methyl]benzene-1,3,5-triol |

InChI |

InChI=1S/C20H13Br5O7/c21-11-5(3-9(26)19(31)13(11)23)1-7-16(28)8(18(30)15(25)17(7)29)2-6-4-10(27)20(32)14(24)12(6)22/h3-4,26-32H,1-2H2 |

InChI Key |

KNHOTGMNAPTUGT-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O |

Canonical SMILES |

C1=C(C(=C(C(=C1O)O)Br)Br)CC2=C(C(=C(C(=C2O)Br)O)CC3=CC(=C(C(=C3Br)Br)O)O)O |

Other CAS No. |

137182-40-2 |

Synonyms |

vidalol B |

Origin of Product |

United States |

Biosynthetic Investigations of Vidalol B

Proposed Biosynthetic Pathways

Bromophenols in marine algae are generally believed to originate from precursors such as tyrosine or phloroglucinol (B13840) researchgate.net. Vidalol B, with its complex structure featuring multiple brominated phenolic rings linked by a methylene (B1212753) group, suggests a more intricate pathway involving coupling reactions.

One plausible biosynthetic route for certain bromophenols with branched chains involves the addition of aconitates to an intermediate quinone methide, which is generated from 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol. Aconitic acid, a dehydration product of citric acid, is also implicated. Following the formation of the intermediate, subsequent reactions like decarboxylation and oxidation are proposed to lead to the final bromophenol products mdpi.com. While this specific pathway describes other bromophenols, the presence of brominated phenolic units and methylene linkages in this compound suggests that similar enzymatic strategies involving activated phenolic precursors and coupling reactions may be involved in its formation.

Studies on other bromophenols from marine red algae have also revealed potential biosynthetic relationships. For instance, investigations into Vidalia volubilis, another red alga, have explored the biosynthesis of sulfonium (B1226848) and N-methylated compounds, noting the presence of Vidalol A and this compound in this organism researchgate.net. This co-occurrence suggests potential shared biosynthetic machinery or precursors within the Vidalia genus.

Enzymatic Biocatalysis in this compound Formation

Enzymatic biocatalysis plays a crucial role in the biosynthesis of natural products, offering high selectivity and efficiency under mild conditions mt.comnih.gov. In the context of bromophenol biosynthesis, enzymes are likely involved in key steps such as halogenation, hydroxylation, and the formation of carbon-carbon and carbon-oxygen bonds.

Bromination in marine organisms is often catalyzed by vanadium-dependent bromoperoxidases, which utilize bromide ions and hydrogen peroxide to introduce bromine atoms onto organic substrates researchgate.net. Given the multiple bromine atoms in this compound, such enzymes are likely candidates for the bromination steps in its pathway.

The formation of the methylene bridge linking the two brominated phenolic units in this compound is another critical enzymatic step. While specific enzymes responsible for this coupling in this compound biosynthesis have not been definitively identified, enzymes like laccases have been shown to catalyze oxidative coupling reactions of phenols in other biosynthetic contexts encyclopedia.pubmdpi.com. Laccases are oxidoreductase enzymes that can catalyze the oxidation of phenolic substrates, leading to the formation of radicals that can then undergo coupling reactions. The involvement of similar oxidative enzymes in the formation of the methylene bridge in this compound is a plausible hypothesis.

Research into the synthesis of this compound and its derivatives has also explored enzymatic approaches in vitro. For example, studies on the synthesis of related bromophenols have utilized enzymes to achieve specific transformations encyclopedia.pub. These synthetic efforts, while not directly elucidating the in vivo pathway, highlight the potential for enzymatic catalysis in constructing the complex architecture of this compound.

Synthetic Methodologies for Vidalol B and Its Analogues

Total Synthesis Approaches to Vidalol B

Key Synthetic Intermediates and Reaction Sequences

The synthesis of bromophenol derivatives, including those structurally related to this compound, frequently utilizes diarylmethanones as intermediates. These can be synthesized through the alkylation of substituted benzenes with benzyl (B1604629) alcohol derivatives in the presence of a Lewis acid catalyst like AlCl₃. nih.govprobes-drugs.org This reaction sequence establishes the diarylmethane core.

Another synthetic route involves the conversion of benzyl bromides into the corresponding nitriles, followed by base-catalyzed hydrolysis to yield carboxylic acids. Subsequent demethylation of these carboxylic acid intermediates furnishes the desired bromophenols. probes-drugs.org

Specific reaction sequences often involve the preparation of methoxylated or protected brominated aromatic rings, which are then coupled or further functionalized. The introduction of bromine atoms and hydroxyl groups at specific positions requires careful control of reaction conditions and the use of appropriate protecting groups if necessary.

Demethylation Strategies in Bromophenol Synthesis

A crucial step in accessing the free phenolic hydroxyl groups in bromophenols, which are often protected as methyl ethers during synthesis, is demethylation. Various reagents and conditions can be employed for this transformation.

Boron tribromide (BBr₃) is a widely used reagent for the O-demethylation of aryl methyl ethers in the synthesis of phenols, including bromophenols. ctdbase.orgnih.govprobes-drugs.orgprobes-drugs.orgresearchgate.net This Lewis acid facilitates the cleavage of the ether linkage, revealing the hydroxyl group. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM). nih.govprobes-drugs.org For instance, the O-Me demethylation of diaryl methanes using BBr₃ has been successfully employed to synthesize targeted bromophenols. nih.govprobes-drugs.org

Hydrogen bromide (HBr) is another reagent that can be used for demethylation, often in the presence of acetic acid and refluxing conditions.

These demethylation strategies are essential for converting methoxylated precursors into the final hydroxylated bromophenol structures like this compound.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is undertaken to explore the structure-activity relationships and potential applications of this class of compounds. These synthetic efforts often involve modifications to the core structure of this compound or the creation of related bromophenolic compounds.

Various bromophenol derivatives have been synthesized and studied. nih.govprobes-drugs.orgprobes-drugs.orgresearchgate.net These include compounds with different bromination patterns, varying numbers of hydroxyl and methoxy (B1213986) groups, and modified linker regions between the phenolic rings.

Strategies for Structural Modification and Derivatization

Structural modification and derivatization strategies for creating this compound analogues often build upon the synthetic routes developed for the parent compound. One strategy involves the alkylation of substituted benzenes with benzyl alcohol derivatives to form diaryl methane (B114726) compounds, which serve as precursors for bromophenol derivatives. nih.govprobes-drugs.org

Another approach includes the conversion of benzyl bromides to nitriles followed by hydrolysis, providing access to benzylic acid-derived bromophenols. probes-drugs.org

General derivatization procedures in organic synthesis involve modifying the chemical structure of target analytes, often to alter their physical or chemical properties or to introduce new functional groups. For bromophenols, this can involve reactions at the hydroxyl groups (e.g., etherification, esterification) or further functionalization of the aromatic rings (e.g., additional bromination, nitration, alkylation). The choice of reagents and reaction conditions is dictated by the specific functional groups present and the desired structural modification.

Regioselective Bromination and O-Demethylation

Achieving regioselectivity is critical in the synthesis of bromophenols and their derivatives, particularly when introducing bromine atoms onto the aromatic rings or selectively removing methyl groups from methoxy substituents.

Regioselective O-demethylation can sometimes occur concurrently during bromination reactions, leading to the formation of new bromophenols. researchgate.net However, controlled and regioselective demethylation is often achieved using specific reagents like BBr₃, as discussed earlier. nih.gov

Regioselective bromination can be challenging, especially in highly substituted aromatic systems. Strategies to control the position of bromine substitution may involve using specific brominating agents, adjusting reaction conditions such as temperature and solvent, or employing protecting groups to block certain positions on the aromatic ring. For example, the regioselective monobromination of unprotected phenols can be influenced by the reaction conditions and the presence of other substituents. In some cases, transient protection of hydroxyl groups can enhance regioselectivity during bromination.

The synthesis of bromophenol derivatives with specific substitution patterns relies heavily on the ability to control both bromination and demethylation steps with high regioselectivity.

Enzymatic Inhibition Profiles and Mechanistic Elucidation of Vidalol B

Carbonic Anhydrase (CA) Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com They are involved in numerous biological functions, including pH regulation, electrolyte secretion, and metabolic processes. nih.govmdpi.com Inhibition of CAs has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers. nih.govmdpi.comtandfonline.com

Studies have explored the inhibitory potential of Vidalol B and its derivatives against several human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.netnih.gov

Inhibition of Human Carbonic Anhydrase Isoforms (hCA I, II, IV, VI)

This compound and its derivatives have been investigated for their inhibitory effects on cytosolic isoforms hCA I and hCA II, as well as transmembrane isoforms hCA IV and hCA VI. nih.govresearchgate.netnih.gov These isoforms are involved in diverse physiological roles. hCA I and II are ubiquitous cytosolic isoforms, while hCA IV and VI are membrane-bound and secreted, respectively. nih.govmdpi.com

Research indicates that this compound and its derivatives show inhibitory effects against hCA I, II, IV, and VI. nih.govresearchgate.netnih.gov Some studies suggest that this compound can be a more effective inhibitor of hCA IV and VI compared to hCA I and II, indicating a slightly selective profile. nih.govresearchgate.net The presence of hydroxyl groups in bromophenols like this compound appears to be important for their activity against hCAs. encyclopedia.pub

However, the general trend observed for this compound and related bromophenols suggests micromolar inhibitory effects against hCA I, II, IV, and VI, with potential for more effective inhibition against hCA IV and VI in some cases. nih.govresearchgate.net

Mechanistic Insights into CA Inhibition

The mechanism by which inhibitors interact with carbonic anhydrase enzymes is crucial for understanding their inhibitory action. Phenolic compounds, including bromophenols like this compound, can inhibit CAs through mechanisms distinct from classical sulfonamide inhibitors. mdpi.com

Classical sulfonamide inhibitors typically bind to the catalytic zinc ion in the CA active site, replacing the zinc-bound water or hydroxide (B78521) ion and resulting in a tetrahedral geometry around the zinc. nih.govmdpi.comtandfonline.com Phenols, on the other hand, can bind in a different manner, often anchoring to the zinc-coordinated water/hydroxide ion through hydrogen bonding involving the phenolic hydroxyl group. nih.govmdpi.com This interaction can occur without direct coordination to the zinc ion itself, representing a non-classical inhibition mechanism. nih.govmdpi.com While specific detailed mechanistic studies focusing solely on this compound's interaction with the CA active site were not extensively detailed in the provided snippets, the general mechanism for phenols suggests binding via interaction with the zinc-bound solvent molecule. nih.govmdpi.com

Comparative Analysis with other CA Inhibitors

This compound and its derivatives have been compared to other classes of CA inhibitors, such as sulfonamides. Sulfonamides are a widely studied class of CA inhibitors, many of which are used clinically. nih.govmdpi.comprobes-drugs.org They are known for their effective inhibition, often in the micro- to subnanomolar range, and their mechanism involving zinc coordination. nih.govmdpi.com

While some derivatives of bromophenols, including those related to this compound, have shown comparable or even better inhibitory properties against certain hCA isoforms compared to the standard sulfonamide inhibitor acetazolamide (B1664987) (AAZ) in some cases, direct comprehensive comparative data specifically for this compound across a range of inhibitors and isoforms is not explicitly presented in the snippets. nih.govresearchgate.net The comparison often highlights the potential of marine natural product bromophenols as leads for novel CA inhibitors with potentially different selectivity profiles compared to traditional sulfonamides. nih.govresearchgate.net

Phospholipase A2 (PLA2) Inhibition Studies

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 acyl bond of phospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids. wikipedia.orgresearchgate.net These products are precursors to various inflammatory mediators. wikipedia.org Inhibition of PLA2 can therefore have anti-inflammatory effects. mdpi.com

This compound, along with Vidalol A, isolated from the red algae Vidalia obtusiloba, has been identified as a compound that inhibits phospholipase A2. mdpi.comnih.gov Specifically, Vidalol A and B have been shown to inhibit bee venom-derived PLA2. mdpi.com

Research indicates that Vidalol A and B demonstrated significant enzyme inactivation of bee venom-derived PLA2, showing 96% inhibition at a concentration of 1.6 µg/mL. mdpi.com This suggests that this compound, along with Vidalol A, possesses potent inhibitory activity against this type of PLA2. mdpi.com This inhibitory effect on PLA2 is considered a potential mechanism contributing to the anti-inflammatory properties observed for these compounds in in vivo assays. mdpi.com

While the snippets confirm this compound's PLA2 inhibitory activity, detailed mechanistic insights into how this compound interacts with the PLA2 enzyme were not provided in the search results.

Glycosidase and Reductase Inhibition Studies

Alpha-Amylase Inhibition

Investigations into the biological activities of bromophenols, including structural analogs of this compound, have revealed their capacity to inhibit alpha-amylase. This enzyme plays a crucial role in the initial breakdown of complex carbohydrates in the digestive system. Inhibition of alpha-amylase is a recognized pharmacological approach for mitigating postprandial blood glucose spikes. A series of bromophenols, denoted as compounds 2.15–2.22 in one study, demonstrated potent inhibitory effects against alpha-amylase, with half-maximal inhibitory concentration (IC50) values spanning a nanomolar range from 3.84 to 10.37 nM. mdpi.com Acarbose, a known alpha-glucosidase and alpha-amylase inhibitor, is commonly employed as a positive control in such enzymatic assays. najah.edu

| Compound Series | Enzyme | IC50 Range (nM) | Reference Control |

| Bromophenols (2.15–2.22) | Alpha-Amylase | 3.84–10.37 | Acarbose |

Aldose Reductase (AR) Inhibition

This compound and related bromophenol derivatives have also been examined for their inhibitory potential against aldose reductase (AR). AR is an enzyme within the polyol pathway, and its increased activity under hyperglycemic conditions is implicated in the pathogenesis of various diabetic complications. Consequently, AR inhibitors are explored as therapeutic agents to prevent or reduce the severity of these complications. Within the series of bromophenols (compounds 2.15–2.22), inhibitory activity against AR was observed, with IC50 values ranging from 0.129 to 1.30 µM. mdpi.com Notably, compound BP 2.19 from this series exhibited significant inhibition of AR, with an IC50 value of 0.129 µM. mdpi.com Another bromophenol derivative, BP 2.14, demonstrated even stronger AR inhibition, showing an IC50 value of 0.09 µM. mdpi.com Epalrestat, a well-established aldose reductase inhibitor, serves as a standard reference compound in AR inhibition studies, with reported kinetic parameters including a Ki of 0.857 µM and an IC50 of 0.267 µM. researchgate.net

| Compound Series/Compound | Enzyme | IC50 Range (µM) | Specific IC50 (µM) | Reference Control | Reference Control IC50/Ki (µM) |

| Bromophenols (2.15–2.22) | Aldose Reductase | 0.129–1.30 | - | Epalrestat | 0.267 (IC50), 0.857 (Ki) |

| BP 2.19 | Aldose Reductase | - | 0.129 | Epalrestat | 0.267 (IC50), 0.857 (Ki) |

| BP 2.14 | Aldose Reductase | - | 0.09 | Epalrestat | 0.267 (IC50), 0.857 (Ki) |

Enzyme Purification for In Vitro Assays

The assessment of aldose reductase inhibition in vitro necessitates the use of purified enzyme preparations. Aldose reductase can be isolated and purified from various biological sources, including animal tissues such as bovine lens, rat lens, and rat kidney, as well as through recombinant expression systems utilizing organisms like Escherichia coli. tandfonline.comtandfonline.comnih.govmdpi.comnih.gov Standard enzyme purification protocols typically involve initial steps such as ammonium (B1175870) sulfate (B86663) fractionation, followed by a combination of chromatographic techniques. These often include ion-exchange chromatography (e.g., using DEAE-cellulose or DEAE-Sephacel), affinity chromatography, which can utilize matrices like Matrex OA or AffiGel Blue, and size exclusion chromatography (e.g., Sephadex G-75). tandfonline.comtandfonline.commdpi.comnih.gov Enzymatic activity is commonly quantified spectrophotometrically by monitoring the decrease in NADPH absorbance as it is oxidized during the reduction of a substrate such as DL-glyceraldehyde or glucose. tandfonline.commdpi.com

Cholinergic Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

This compound's inhibitory effects on cholinergic enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have been investigated. Inhibition of these enzymes, particularly AChE, is a therapeutic strategy employed in the management of neurodegenerative disorders such as Alzheimer's disease to enhance cholinergic neurotransmission. In one study, this compound, identified as compound 20, demonstrated potent inhibitory activity against AChE. mdpi.com The research reported an IC50 value of 8.32 ± 0.69 nM and a Ki value of 8.32 ± 0.69 nM for this compound's effect on AChE. mdpi.com The mechanism of inhibition was determined to be competitive. mdpi.com While quantitative data for this compound's inhibition of AChE are available, specific quantitative data regarding its inhibitory effect on butyrylcholinesterase were not found within the scope of the literature search. Tacrine, a known inhibitor of acetylcholinesterase, is frequently used as a reference compound in studies evaluating cholinergic enzyme inhibition. nih.gov

| Compound | Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference Control |

| This compound | Acetylcholinesterase | 8.32 ± 0.69 | 8.32 ± 0.69 | Competitive | Tacrine |

Other Enzymatic Targets

Beyond its effects on alpha-amylase, aldose reductase, and cholinergic enzymes, this compound has been explored for its activity against other enzymatic targets.

Glucose 6-Phosphate Dehydrogenase

The inhibitory potential of bromophenols, including those isolated from marine algae, on glucose 6-phosphate dehydrogenase (G6PD) has been a subject of investigation. mdpi.com G6PD is a pivotal enzyme in the pentose (B10789219) phosphate (B84403) pathway, responsible for generating NADPH, which is essential for various reductive biosynthetic processes and for protecting cells against oxidative damage. tandfonline.comtandfonline.com Although studies have examined the G6PD inhibitory properties of certain bromophenols, specific quantitative data detailing the inhibitory effect of this compound on glucose 6-phosphate dehydrogenase were not identified in the current literature search.

Cathepsin B

Structure Activity Relationship Sar Analyses

Influence of Phenolic Hydroxyl Groups on Biological Activity

Phenolic hydroxyl groups are a prominent feature of the Vidalol B structure, and research indicates they play a significant role in its biological activities, particularly in enzyme inhibition and antioxidant properties. The presence and position of these hydroxyl moieties contribute to the molecule's ability to engage in key interactions, such as hydrogen bonding, within the active sites of target enzymes.

Studies on the carbonic anhydrase inhibitory activity of bromophenols, including this compound and related derivatives, suggest that free phenolic hydroxyl groups are important for potent inhibition. For instance, methylation of these hydroxyl groups in certain bromophenols has been observed to reduce their inhibitory effect on human CA (hCA) isoforms. This highlights the necessity of the free hydroxyls for optimal interaction with the enzyme's active site.

Beyond enzyme inhibition, phenolic hydroxyl groups are also recognized as essential contributors to the antioxidant and anti-radical activity observed in many bromophenols. Their ability to donate a hydrogen atom allows them to scavenge free radicals, a mechanism often linked to the broader biological effects of these compounds.

SAR studies on other compound classes, such as uracil (B121893) derivatives, have also indicated that the presence of mono- or di-hydroxy moieties can confer effective inhibitory properties against enzymes like hCA II, providing a comparative perspective on the importance of hydroxylation in different molecular scaffolds.

Role of Bromine Moieties in Modulating Activity and Selectivity

The presence of multiple bromine atoms is a defining characteristic of this compound and many other bioactive marine natural products. These heavy halogen atoms significantly influence the physicochemical properties of the molecule, including lipophilicity and electronic distribution, which in turn affect its interactions with biological targets.

Bromine substituents can contribute to the bioactivity of compounds through various mechanisms. They can increase lipophilicity, potentially enhancing permeability across biological membranes. Furthermore, bromine atoms can participate in specific non-covalent interactions, such as halogen bonding, with nucleophilic centers in biomolecules, influencing binding affinity and selectivity.

Research on bromophenols has shown that an increasing number of bromine atoms can, in some cases, correlate with enhanced binding and activity against certain enzymes. For example, a preliminary SAR study on a synthetic derivative related to a natural bromophenol found that the presence of four to five bromine atoms on the aryl rings was critical for potent PTP1B inhibition.

Impact of Methylene (B1212753) Linkages and Substitution Patterns

This compound is characterized by methylene linkages that connect its substituted benzene (B151609) rings, forming a larger oligomeric structure. This type of methylene-bridged architecture is also found in other dimeric and oligomeric natural products, including other bromophenols and phloroglucinol (B13840) derivatives.

The oligomeric nature of this compound, mediated by these methylene linkages, allows for a more complex interaction profile with biological targets compared to simpler monomeric phenols. This structural complexity, combined with the specific arrangement of hydroxyl and bromine groups, underlies the observed biological activities of this compound.

Enzyme Inhibition Data for this compound and Related Compounds

Based on the available research, this compound and related bromophenols have shown inhibitory activity against several enzymes. The following table summarizes some reported inhibition data:

| Compound | Target Enzyme | Inhibition Value (IC50 or Ki) | Reference |

| This compound | Phospholipase A2 (PLA2) | Better than aristolochic acid | |

| This compound | hCA I | High micromolar Ki | |

| This compound | hCA II | Micromolar Ki | |

| This compound | hCA IV | Effective inhibition | |

| This compound | hCA VI | Effective inhibition | |

| 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl) pyrocatechol | PTP1B | 1.7 µM (IC50) | |

| Synthetic derivative of natural bromophenol (multi-bromine atoms) | PTP1B | Critical for inhibition | |

| Certain bromophenol derivatives (ethers at OH phenolic moieties) | hCA I, II, IV, VI | High micromolar inhibition | |

| Certain bromophenol derivatives (containing hydroxyl groups) | hCA I, II | Stronger inhibition |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking simulations are a widely used computational technique to predict the preferred orientation, or pose, of a ligand when bound to a protein receptor. This method estimates the binding affinity between the molecule and the target, providing insights into the likelihood and strength of their interaction. Studies involving Vidalol B have employed molecular docking to explore its interactions with various enzymes, including Phospholipase A2 (PLA2) and Carbonic Anhydrases (CAs). nih.govnih.govresearchgate.netmdpi.comprobes-drugs.orggoogle.setandfonline.comacs.org

Molecular docking simulations predict the specific ways in which this compound might bind to the active sites of target proteins. For instance, in studies investigating its interaction with PLA2, this compound was shown to dock at the active site of the enzyme. nih.gov Similarly, docking studies have been performed for this compound and related bromophenols with carbonic anhydrase isoforms, such as hCA I and hCA II, to understand their binding orientations. nih.govresearchgate.nettandfonline.com These predictions are crucial for visualizing the molecular interactions and identifying key residues involved in the binding process.

Analysis of the hydrogen bond network formed between this compound and the amino acid residues in the active site of target proteins is a critical part of molecular docking studies. These hydrogen bonds contribute significantly to the stability of the ligand-protein complex. In the case of this compound docked with PLA2, hydrogen bond interactions were observed with residues His 48 and Asp 49, along with additional interactions with Tyr 22 and Leu 2 in the active site. nih.gov For carbonic anhydrase inhibitors, hydrogen bonding with active site residues is also a key factor in their inhibitory activity. nih.govresearchgate.net

Molecular docking simulations provide scoring functions that estimate the binding affinity between the ligand and the protein. These scores, such as docking scores and glide energy, are used to evaluate and rank the potential interactions. A lower (more negative) docking score generally indicates a stronger predicted binding affinity. The docked this compound-PLA2 complex showed a docking score of -9.65 and a glide energy of -73.71 kcal/mol. nih.gov These values suggest a favorable interaction between this compound and PLA2 in the simulation. Docking scores and binding affinities are also evaluated in studies of bromophenols as carbonic anhydrase inhibitors. tandfonline.comscitechnol.comnih.govresearchgate.net

Presented below is a table summarizing the docking scores and glide energy for the this compound-PLA2 complex:

| Complex | Docking Score (kcal/mol) | Glide Energy (kcal/mol) |

| This compound - PLA2 | -9.65 | -73.71 |

Hydrogen Bond Network Analysis in Active Sites

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. While the provided snippets primarily detail docking studies for this compound, MD simulations are often employed in conjunction with docking to provide a more dynamic view of ligand-protein interactions and assess the stability of the resulting complexes. nih.govtandfonline.comnih.govcapes.gov.br Although specific MD data solely focused on this compound was not extensively detailed in the provided context, MD simulations are a standard technique in computational studies of protein-ligand systems to complement docking results.

MD simulations can reveal the conformational changes that occur in both the ligand and the enzyme upon binding. They also provide information about the stability of the ligand-enzyme complex over time. nih.govnih.gov This dynamic perspective is crucial for understanding the long-term interactions and potential efficacy of a compound. Studies on other compounds have utilized MD simulations to assess the structural stability of protein-ligand complexes by analyzing parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of compounds with their biological activities. nih.gov QSAR models can help identify the key molecular features responsible for the observed activity and guide the design of new compounds with improved properties. While the provided information mentions QSAR modeling in the context of studies involving related compounds or computational approaches, specific QSAR analysis focused exclusively on this compound was not detailed. nih.govresearchgate.nettandfonline.comnih.govresearchgate.net However, QSAR is a valuable tool in the broader field of drug discovery and can be applied to series of compounds including this compound to establish relationships between their structures and observed biological effects.

Binding Energy Calculations (e.g., MM-GBSA Protocol)

Molecular modeling studies have been conducted to evaluate the binding interactions of this compound with target proteins. One such study investigated the interaction of this compound with Phospholipase A2 (PLA2) using molecular docking. The docked this compound-PLA2 complex showed a docking score of -9.65 and a glide energy of -73.71 kcal/mol.

Analysis of the docked complex revealed that the this compound ligand maintained hydrogen bond interactions with His 48 and Asp 49 residues in the active site of PLA2. Additionally, two further interactions were observed with active site residues Tyr 22 and Leu 2.

While MM-GBSA (Molecular Mechanics Generalized Born Surface Area) is a rigorous method for calculating binding energies and has been utilized in computational studies of other compounds, including related carbonic anhydrase inhibitors, specific MM-GBSA binding energy calculations for this compound were not detailed in the available search results.

| Interaction Type | Interacting Residues (PLA2) | Source |

|---|---|---|

| Hydrogen Bond | His 48 | |

| Hydrogen Bond | Asp 49 | |

| Additional Interaction | Tyr 22 | |

| Additional Interaction | Leu 2 |

Investigation of Halogen Bonding Interactions

Halogen bonding, a non-covalent interaction involving a halogen atom and an electron-rich site, has gained increasing recognition for its importance in molecular recognition and ligand-protein interactions. Bromine atoms, which are prominent features of the this compound structure, can act as electrophilic regions capable of engaging in halogen bonding interactions with nucleophilic centers in biological macromolecules.

The presence of bromine atoms in bromophenols has been noted to influence their interactions and biological activities, and studies have confirmed that halogen bonding interactions can be responsible for different molecular conformations in the active site and affect binding to transport proteins. The importance of halogen bonding in the interaction of small molecules with proteins has become increasingly clear, particularly its role in computational approaches to drug discovery.

Although the general significance of halogen bonding in the context of bromophenols and their interactions with proteins is acknowledged in the literature, specific research detailing a focused investigation solely on the halogen bonding interactions of this compound itself with its biological targets was not found in the provided sources.

Analytical Methodologies in Vidalol B Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of Vidalol B and related bromophenols. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is extensively used for the structural elucidation of this compound and its derivatives scielo.brnih.govmdpi.comacs.orgtandfonline.comtandfonline.com. These techniques provide insights into the number and types of hydrogen and carbon atoms in the molecule, as well as their connectivity and chemical environment.

Studies on related bromophenols and pyrazole (B372694) derivatives, which are investigated for similar biological activities, report detailed ¹H and ¹³C NMR spectral data nih.govmdpi.comacs.orgtandfonline.com. For instance, the ¹H NMR spectra typically show signals corresponding to aromatic protons, methylene (B1212753) groups, and hydroxyl or methoxy (B1213986) protons, with characteristic chemical shifts (δ) and coupling constants (J values) that help in assigning the positions of substituents on the aromatic rings and the structure of the linking groups nih.govmdpi.comtandfonline.com. ¹³C NMR spectroscopy provides signals for each unique carbon atom, with chemical shifts indicative of their hybridization and functionalization nih.govmdpi.comacs.orgtandfonline.com. The consistency of ¹H and ¹³C NMR findings with proposed structures is a key aspect of compound characterization nih.gov.

Table 1: Illustrative NMR Data for Related Compounds

| Compound | ¹H NMR (δ, ppm) - Selected Signals | ¹³C NMR (δ, ppm) - Selected Signals | Source |

| 3-(4-Aminophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 9) | 3.06 (1H, dd), 3.70 (3H, s), 3.71 (3H, s), 5.81 (1H, dd), 6.57 (2H, d) | 175.51, 156.48, 151.87, 149.08, 114.78, 113.73, 65.92, 55.99, 42.93 | nih.gov |

| Related Bromophenol Derivative | 7.15 (1H, d), 6.89 (1H, d), 4.06 (2H, s), 3.87 (3H, s) | 158.6, 148.2, 138.7, 130.7, 124.8, 118.0, 56.2, 40.6 | mdpi.com |

| Compound 2 (related to this compound) | 7.2 (s, 1H), 7.0 (s, 1H), 4.9 (s, 2H), 5.1 (s, 2H) | 12 aromatic peaks, 2 methylenebenzylic peaks | scielo.br |

NMR spectra of synthesized compounds are typically recorded on spectrometers operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C, with chemical shifts reported relative to tetramethylsilane (B1202638) (TMS) as an internal standard nih.govmdpi.comacs.org. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical NMR shifts for comparison with experimental data, aiding in structural confirmation acs.org.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound and related compounds scielo.brnih.govmdpi.comtandfonline.comtandfonline.com. By measuring the absorption of infrared radiation at different wavelengths, characteristic vibrational frequencies of specific bonds (e.g., O-H, C=O, C-H, aromatic ring vibrations) can be observed.

For compounds related to this compound and other synthesized derivatives, IR spectra are typically obtained using Fourier Transform-Infrared (FT-IR) spectrophotometers nih.gov. Samples can be prepared as KBr discs or in solution nih.govacs.org. Reported IR data for related compounds include absorption bands corresponding to O-H stretching (phenolic or hydroxyl groups), C=C stretching in aromatic rings, and C-O stretching, among others scielo.brnih.govmdpi.comtandfonline.com. For example, IR spectra of certain pyrazole derivatives show characteristic bands around 3443-3304 cm⁻¹ for N-H stretching, and around 1576 cm⁻¹ for C=N stretching nih.gov. For compound 2, related to this compound, the IR spectrum showed bands suggesting the presence of phenolic rings and sulfate (B86663) groups scielo.br.

Table 2: Illustrative IR Data for Related Compounds

| Compound | IR (ν/cm⁻¹) - Selected Bands | Source |

| 3-(4-Aminophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 9) | 3443, 3304, 1576, 1357 | nih.gov |

| Related Bromophenol Derivative (in CH₂Cl₂) | 3080, 3001, 1603, 1567, 1504, 1256, 1031 | mdpi.com |

| Carbamate 12 (in CH₂Cl₂) | 3334, 1721, 1598, 1437 | tandfonline.comtandfonline.com |

| Compound 2 (related to this compound) (KBr) | 3479, 1450, 1256, 1196, 1051, 874, 656, 577 | scielo.br |

The information from IR spectroscopy complements NMR data by confirming the presence of key functional groups predicted by the molecular structure.

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from natural sources and for purifying enzymes used in inhibition studies. Column chromatography, particularly on silica (B1680970) gel, is a common method for purifying synthesized compounds, including bromophenols mdpi.comacs.org. Recrystallization is also used to obtain pure solid compounds nih.gov.

While specific details on the chromatographic purification of this compound itself from algae are not extensively detailed in the provided snippets, the isolation of compounds from Osmundaria obtusiloba, the source of this compound, likely involves chromatographic separation steps scielo.br. One source mentions chromatography-olfactometry analysis of volatile compounds from this algae and the use of pressure for purification scispace.com. This suggests that various chromatographic methods are applied during the isolation process to separate this compound from other co-occurring compounds in the complex algal extract.

For the study of enzyme inhibition by compounds like this compound, affinity chromatography is a crucial technique for purifying the target enzymes, such as human carbonic anhydrase (hCA) isoenzymes I and II, from biological sources like human erythrocytes mdpi.comtandfonline.comresearchgate.netmdpi.comtandfonline.comresearchgate.netnih.govnih.gov. This method utilizes the specific binding affinity between the enzyme and a ligand immobilized on a stationary phase to achieve high levels of purification in a single step tandfonline.comnih.govnih.gov.

Enzyme Activity Assays and Purification Protocols

This compound and related bromophenols are known for their inhibitory effects on enzymes, particularly carbonic anhydrase (CA) mdpi.comnih.gov. Studying these effects requires specific enzyme activity assays and established purification protocols for the enzymes.

Spectrophotometric Determination of Enzyme Activity

Spectrophotometric methods are widely used to quantify the activity of enzymes and assess the inhibitory effects of compounds like this compound nih.govmdpi.comtandfonline.comtandfonline.commdpi.comtandfonline.comnih.govnih.govtandfonline.com. For carbonic anhydrase, a common method involves monitoring the hydrolysis of a synthetic substrate like 4-nitrophenylacetate (NPA) to 4-nitrophenolate (B89219) nih.govnih.gov. This reaction is followed by measuring the increase in absorbance at 348 nm over time using a UV-Vis spectrophotometer nih.govmdpi.comnih.gov.

The enzyme activity is typically determined at a specific temperature, such as 25 °C, in a suitable buffer (e.g., Tris-SO₄ buffer at pH 7.4) nih.govnih.gov. The reaction mixture contains the buffer, substrate, and the enzyme solution nih.govnih.gov. Inhibitory effects are determined by comparing the enzyme activity in the presence of different concentrations of the test compound (e.g., this compound or a related derivative) to the activity of a control without the inhibitor nih.govtandfonline.commdpi.com. The percentage of inhibition can be calculated, and IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined from activity versus inhibitor concentration plots tandfonline.commdpi.com. Further kinetic analyses, such as determining inhibition constants (Kᵢ), can be performed using methods like Lineweaver-Burk plots nih.govtandfonline.com.

For acetylcholinesterase (AChE), another enzyme inhibited by some bromophenols, activity is commonly measured spectrophotometrically using Ellman's method mdpi.comtandfonline.comtandfonline.comnih.gov. This method involves the use of acetylthiocholine (B1193921) iodide (AChI) as the substrate and 5,5′-dithio-bis(2-nitro-benzoic acid) (DTNB) tandfonline.comtandfonline.comnih.gov. The hydrolysis of AChI by AChE releases thiocholine, which reacts with DTNB to form a yellow product, 5-thio-2-nitrobenzoate anion, whose formation is monitored by measuring the absorbance at 412 nm tandfonline.comtandfonline.comnih.gov.

Table 3: Spectrophotometric Enzyme Activity Assay Conditions

| Enzyme | Substrate | Wavelength (nm) | Temperature (°C) | Buffer System |

| Carbonic Anhydrase | 4-nitrophenylacetate | 348 | 25 | Tris-SO₄ (pH 7.4) |

| Acetylcholinesterase | Acetylthiocholine iodide + DTNB | 412 | Not specified (room temperature implied) | Tris/HCl (pH 8.0) |

Affinity Chromatography for Enzyme Purification

To obtain highly pure enzyme samples for activity assays and inhibition studies, affinity chromatography is the preferred purification method for enzymes like human carbonic anhydrase isoenzymes mdpi.comtandfonline.comresearchgate.netmdpi.comtandfonline.comresearchgate.netnih.govnih.gov. This technique leverages the specific binding interaction between the enzyme and an immobilized ligand that mimics a substrate or inhibitor.

A common affinity chromatography method for purifying hCA I and II from human erythrocytes involves using a Sepharose-4B resin functionalized with a sulfanilamide (B372717) derivative, such as L-Tyrosine-sulfanilamide mdpi.comtandfonline.comresearchgate.netmdpi.comtandfonline.comnih.govnih.gov. Sulfanilamide is a known CA inhibitor and acts as the affinity ligand tandfonline.com. The purification protocol typically involves preparing a hemolysate from erythrocytes, adjusting the pH, and applying the sample to the affinity column that has been equilibrated with a suitable buffer nih.govnih.gov. Non-binding proteins are washed away, and the bound CA isoenzymes are then eluted by changing the buffer conditions, such as altering the pH or introducing a competitive ligand nih.gov.

The purity of the isolated enzyme is typically assessed using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), where a single band indicates a high level of purity tandfonline.commdpi.comtandfonline.comnih.gov. Protein concentration during purification steps is often determined spectrophotometrically using methods like the Bradford assay, with bovine serum albumin (BSA) as a standard mdpi.comtandfonline.comtandfonline.com.

This purification method allows researchers to obtain enzyme preparations suitable for accurate and reliable determination of kinetic parameters and inhibitory effects of compounds like this compound.

Future Directions in Vidalol B Academic Research

Exploration of Novel Biological Targets and Signaling Pathways

Current research indicates Vidalol B's ability to inhibit bee venom-derived phospholipase A2 (PLA2) and human carbonic anhydrase (hCA) isoforms I, II, IV, and VI. mdpi.comdergipark.org.trmdpi.com Future studies should aim to identify a wider range of biological targets and the specific signaling pathways modulated by this compound. Given its anti-inflammatory effects, further investigation into its interactions with key inflammatory mediators and pathways, such as COX-2, NF-κB, and various pro-inflammatory cytokines, is warranted. mdpi.comresearchgate.net Exploring its potential influence on other enzyme classes and receptor systems could uncover novel therapeutic applications beyond inflammation and carbonic anhydrase inhibition. Research into how this compound interacts with cellular components and influences downstream signaling cascades using techniques like phosphoproteomics could provide valuable insights.

Advanced Synthetic Strategies for Analogues with Enhanced Specificity

The synthesis of this compound and its derivatives, including O-methylated forms and other bromophenols, has been reported. encyclopedia.pubresearchgate.netmdpi.com Future research should focus on developing advanced synthetic strategies to create novel this compound analogues. The goal is to design compounds with enhanced potency, improved target specificity, and potentially altered pharmacokinetic properties. Structure-activity relationship (SAR) studies, building upon initial findings regarding the importance of structural features like the diphenylmethane (B89790) skeleton and bromine moieties for activity, will be crucial in guiding the rational design of these analogues. acs.org Techniques like combinatorial chemistry can be employed to generate libraries of diverse structural variants, allowing for systematic evaluation of how subtle changes influence biological activity and target interaction. scielo.br

Deepening Mechanistic Understanding through Structural Biology

While the inhibitory effects of this compound on enzymes like PLA2 and CAs have been observed, a detailed understanding of the molecular mechanisms of these interactions is still developing. mdpi.comdergipark.org.trmdpi.com Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide high-resolution insights into how this compound binds to its protein targets. nih.gov Co-crystallization of this compound with key enzymes like hCA isoforms could reveal the specific binding sites, interaction types (e.g., hydrogen bonding, hydrophobic interactions, coordination with metal ions), and conformational changes induced upon binding. nih.govacs.org This structural information is invaluable for rational drug design and the development of more potent and selective analogues. u-tokyo.ac.jp

Integration of Omics Technologies in Biological Activity Studies

To gain a comprehensive understanding of this compound's biological effects, integrating various omics technologies is essential. biobide.comnih.govfrontiersin.org

Transcriptomics: Studying changes in gene expression profiles in cells or tissues treated with this compound can reveal the downstream genetic programs it influences, pointing to affected pathways and processes.

Proteomics: Analyzing alterations in protein abundance and post-translational modifications can provide insights into the functional impact of this compound on cellular machinery and signaling networks. nih.gov

Metabolomics: Examining changes in metabolite levels can help understand how this compound affects cellular metabolism and identify potential biomarkers of its activity. nih.gov

Integrating data from these different omics layers through bioinformatics and systems biology approaches can provide a holistic view of this compound's complex interactions within biological systems. researchgate.net

Development of Advanced Computational Models for Predictive Research

Computational methods, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for accelerating this compound research. tandfonline.comresearchgate.netresearchgate.net

Molecular Docking: Can predict the binding modes and affinities of this compound and its analogues to potential protein targets, guiding the selection of compounds for experimental testing. tandfonline.comresearchgate.net

Molecular Dynamics Simulations: Can provide dynamic insights into the stability of ligand-protein complexes and the conformational changes involved in binding. researchgate.netresearchgate.net

QSAR Modeling: Can build predictive models correlating structural features of this compound analogues with their biological activities, enabling the in silico design of compounds with desired properties.

Further development and application of advanced computational models, potentially incorporating machine learning approaches, can help predict the biological activity, target specificity, and even potential off-target effects of novel this compound analogues before synthesis and experimental validation. researchgate.netarxiv.org

Here is a summary of some research findings related to this compound and related bromophenols:

| Compound/Study Focus | Source Organism/Origin | Observed Activity/Finding | Reference |

| Vidalol A and B | Vidalia obtusiloba (red algae) | Inhibition of bee venom-derived phospholipase A2 (96% inactivation at 1.6 μg/mL); Reduced oedema (58–82%) in PMA-induced swelling mouse ear (in vivo). | mdpi.com |

| This compound | Marine red alga Vidalia | Anti-inflammatory properties. | researchgate.net |

| This compound and derivatives (e.g., 5,5′-methylenebis(3,4,6-tribromo-benzene-1,2-diols)) | Marine organisms (red algae) | Inhibition of human carbonic anhydrase (hCA) isoforms I, II, IV, and VI; More effective against hCA IV and VI in some cases. | mdpi.com |

| Bromophenols (including this compound) | Vidalia obtusaloba (red algae) | Strong inhibitory effect on hCA I, II, IV, and VI. Importance of -OH groups for activity against hCA. | encyclopedia.pub |

| Bromophenols (with diphenylmethane skeleton and bromine moiety) | Odonthalia corymbifera | Effective inhibitors of Magnaporthe grisea isocitrate lyase (ICL) activity. Essential role of diphenylmethane skeleton and bromine moiety. | acs.org |

Q & A

Q. What spectroscopic and chromatographic techniques are recommended for the structural elucidation and purity assessment of Vidalol B?

- Answer : For structural characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical to identify functional groups and connectivity. Mass spectrometry (MS), particularly high-resolution tandem MS (HRMS/MS), can confirm molecular weight and fragmentation patterns, as demonstrated in studies analyzing Vidalol A’s decomposition products . Chromatographic separation (e.g., HPLC or GC) with UV/Vis or diode-array detection is recommended for purity analysis. Optimize mobile phases (e.g., acetonitrile/water gradients) based on this compound’s polarity, inferred from structural analogs in benzylhydryl and bromophenol classes .

Q. How can researchers design experiments to isolate this compound from natural sources, and what challenges might arise during extraction?

- Answer : Use solvent extraction (e.g., methanol or dichloromethane) followed by column chromatography (silica gel or Sephadex) for preliminary isolation. Challenges include co-elution with structurally similar compounds like Vidalol A. Mitigate this via fractionation monitoring (TLC/HPLC) and comparative spectral analysis. Consider countercurrent chromatography for complex mixtures, as used in bromophenol studies . Document solvent ratios and temperature to ensure reproducibility .

Q. What are the key considerations for validating analytical methods when quantifying this compound in biological matrices?

- Answer : Validate linearity, sensitivity (LOD/LOQ), and recovery rates using spiked samples. Employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Ensure method specificity via MS/MS transitions, as seen in Vidalol A’s ion fragmentation (e.g., m/z 218/216) . Replicate analyses across multiple batches to assess precision .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across different in vitro models be systematically addressed?

- Answer : Standardize assay conditions (cell lines, exposure times, and controls) to minimize variability. Perform meta-analysis of existing data to identify confounding factors (e.g., solvent toxicity or batch differences). Cross-validate results using orthogonal assays (e.g., enzymatic inhibition and cell viability tests). Reference methodologies from viral marketing studies, which emphasize controlling contextual variables .

Q. What synthetic strategies are effective for the laboratory-scale production of this compound, and how can reaction yields be optimized?

- Answer : Cross-dehydrogenative coupling (CDC) mediated by copper(II) halides, as suggested for benzylhydryl analogs, is a plausible route . Optimize catalyst loading (e.g., CuBr₂) and solvent systems (e.g., DMF or acetonitrile). Monitor reaction progress via in situ FTIR or LC-MS. Increase yields by iterative tuning of stoichiometry and temperature, paralleling protocols for bromophenol synthesis .

Q. What computational and experimental approaches are synergistic for elucidating this compound’s metabolic stability and degradation pathways?

- Answer : Combine in vitro hepatic microsomal assays with in silico tools (e.g., molecular docking or QSAR models) to predict metabolic sites. Compare degradation products (e.g., bromine loss or hydroxylation) to Vidalol A’s fragmentation patterns (m/z 283/281/279) . Use kinetic modeling to estimate half-lives under physiological conditions .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound reported across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.